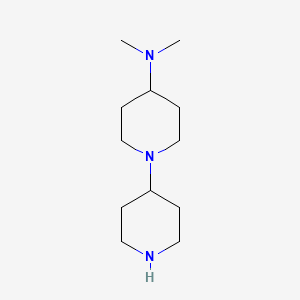N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine
CAS No.: 205059-38-7
Cat. No.: VC8412385
Molecular Formula: C12H25N3
Molecular Weight: 211.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 205059-38-7 |
|---|---|
| Molecular Formula | C12H25N3 |
| Molecular Weight | 211.35 g/mol |
| IUPAC Name | N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine |
| Standard InChI | InChI=1S/C12H25N3/c1-14(2)11-5-9-15(10-6-11)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3 |
| Standard InChI Key | HBYABCRZKRAJCW-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2CCNCC2 |
| Canonical SMILES | CN(C)C1CCN(CC1)C2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N,N-Dimethyl-1-piperidin-4-ylpiperidin-4-amine consists of two piperidine rings connected at the 4-position. One ring features a dimethylamine group (), while the other retains a secondary amine at the same position. The IUPAC name N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine reflects this connectivity . Key structural attributes include:
-
Bicyclic Framework: The fusion of two six-membered piperidine rings introduces conformational rigidity, influencing binding interactions with biological targets .
-
Amine Functionality: The tertiary dimethylamine and secondary amine groups enable protonation at physiological pH, enhancing solubility and receptor affinity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.35 g/mol |
| CAS Number | 205059-38-7 |
| SMILES | CN(C)C1CCN(CC1)C2CCNCC2 |
| InChI Key | HBYABCRZKRAJCW-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogous piperidine derivatives exhibit characteristic signals:
-
NMR: -NMR peaks between δ 2.2–3.5 ppm for piperidine protons and δ 2.1 ppm for N-methyl groups .
-
Mass Spectrometry: A molecular ion peak at m/z 211.35, with fragmentation patterns indicative of amine loss .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound’s synthesis likely involves sequential alkylation and reductive amination steps:
-
Piperidin-4-one Intermediate: Condensation of 4-piperidone with a protected amine precursor under acidic conditions .
-
Reductive Amination: Reaction with dimethylamine and sodium cyanoborohydride to form the tertiary amine .
-
Deprotection: Acidic or catalytic hydrogenation to yield the final product .
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Piperidone, NH, HCl, 80°C | 65% |
| 2 | Dimethylamine, NaBHCN, MeOH | 72% |
| 3 | H/Pd-C, Ethanol | 85% |
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance efficiency:
-
Bulk Alkylation: Automated systems facilitate precise stoichiometric control, minimizing byproducts .
-
Purification: Crystallization from ethanol/water mixtures achieves >98% purity .
Physicochemical Properties
Solubility and Stability
-
Solubility: High solubility in polar solvents (water, ethanol) due to amine protonation; log P ≈ 1.2 predicts moderate lipophilicity .
-
Stability: Susceptible to oxidation at the secondary amine; storage under inert gas recommended .
Thermal Behavior
-
Melting Point: Estimated 180–185°C based on analogous bicyclic amines .
-
Thermogravimetric Analysis (TGA): Decomposition above 250°C, consistent with organic amine salts .
Biological Activity and Mechanisms
Hypothesized Pharmacological Targets
Piperidine derivatives often target neurological and microbial systems:
-
NMDA Receptor Modulation: Structural similarity to 4-(Dimethylamino)piperidine suggests potential glutamatergic activity, impacting synaptic plasticity .
-
Antimicrobial Activity: Bicyclic amines disrupt bacterial cell membranes, as seen in related compounds .
In Silico Predictions
Molecular docking studies propose affinity for:
-
Kinase Enzymes: Inhibition of MAPK or PI3K pathways, relevant to cancer therapeutics .
-
GPCRs: Interaction with serotonin or dopamine receptors, implicating psychiatric applications .
Applications in Research and Industry
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for designing kinase inhibitors or neuromodulators .
-
Prodrug Development: Amine groups facilitate conjugation with carboxylic acid-containing drugs .
Material Science
Comparison with Structural Analogs
Table 3: Analog Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume